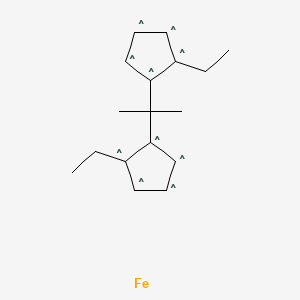
Catocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the metallocene family and is characterized by its high-efficiency burning rate as a liquid catalyst. This compound is a mixture of four isomers with different substituting positions of ethyl groups on the ferrocenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Catocene is synthesized through the reaction of high-purity ethylferrocene with acetone in the presence of sulfuric acid as a catalyst. The crude product is then purified by vapor distillation in an inert gas atmosphere to obtain the desired compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. Large reactors are used to handle the increased quantities of reactants, and the purification process is optimized to ensure high yield and purity. The production process is carefully controlled to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Catocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions are typically carried out using halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of ferrocenium salts.
Reduction: Reduction reactions can produce various reduced forms of this compound.
Substitution: Substitution reactions can result in the formation of halogenated derivatives of this compound.
Scientific Research Applications
Catocene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.
Biology: It is employed in the study of enzyme mechanisms and as a tool in bioconjugation techniques.
Industry: It is used as a high-efficiency burning rate liquid catalyst in propellants and pyrotechnics.
Mechanism of Action
Catocene is compared with other similar compounds in the metallocene family, such as ferrocene, cobaltocene, and nickelocene. While these compounds share structural similarities, this compound is unique in its high-efficiency burning rate and its application as a liquid catalyst in propellants. The presence of ethyl groups on the ferrocenyl rings contributes to its distinct properties and performance.
Comparison with Similar Compounds
Ferrocene
Cobaltocene
Nickelocene
Ruthenocene
Rhodocene
Osmocene
Properties
InChI |
InChI=1S/C17H22.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h7-12H,5-6H2,1-4H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLVOODHKKQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][C]1C(C)(C)[C]2[CH][CH][CH][C]2CC.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)

![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1518575.png)



![2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid](/img/structure/B1518583.png)



